(3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine
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Overview
Description
(3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine is a bicyclic nitrogen-containing heterocyclic compound. It is characterized by its unique structure, which includes a decahydro framework fused with pyrrolo and pyrrolizine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of N-substituted amino alcohols can be achieved using strong acids like hydrochloric acid or sulfuric acid. Another approach involves the use of transition metal catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
(3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and exhibit a range of biological activities.
1H-Pyrazolo[3,4-b]quinolines: Another class of heterocyclic compounds with potential biomedical applications.
Uniqueness
(3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine is unique due to its specific decahydro framework and the presence of both pyrrolo and pyrrolizine rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3aR,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-8-4-7-5-10-6-9(7)11(8)3-1/h7-10H,1-6H2/t7-,8?,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZQBOYLQBDNLX-NBXIYJJMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CNCC3N2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C[C@@H]3CNC[C@@H]3N2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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